2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid

Description

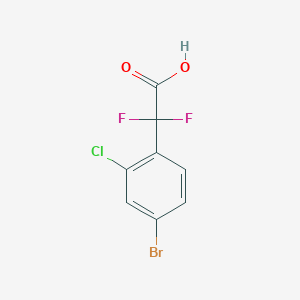

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid (CAS: 1823816-46-1) is a fluorinated arylacetic acid derivative with the molecular formula C₈H₄BrClF₂O₂ and a molecular weight of 285.47 g/mol . It features a bromine atom at the para position and a chlorine atom at the ortho position on the phenyl ring, combined with a difluoroacetic acid moiety. This compound is primarily utilized in research settings as a building block for drug discovery and chemical synthesis, with applications in developing bioactive molecules targeting metabolic or inflammatory pathways .

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClF2O2 |

|---|---|

Molecular Weight |

285.47 g/mol |

IUPAC Name |

2-(4-bromo-2-chlorophenyl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C8H4BrClF2O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14) |

InChI Key |

VBXOATUDDWDKGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Bromination with Elemental Bromine

The most widely adopted approach involves brominating 2-chlorophenol using Br₂ in halogenated solvents (e.g., CCl₄, CHCl₃) at 0–20°C. Catalysts such as triethylamine hydrochloride (3–6 wt%) enhance para-selectivity, suppressing 2,6-dibromo byproduct formation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | CCl₄ or CHCl₃ |

| Temperature | 0–20°C |

| Catalyst | Triethylamine hydrochloride |

| Bromine Equivalents | 1.0–1.02 mol/mol |

| Yield | 87–99% |

Mechanistic Insight

The catalyst stabilizes the bromonium ion intermediate, directing electrophilic attack to the para position via steric and electronic effects.

Core Synthesis: Coupling 4-Bromo-2-chlorophenol with Difluoroacetic Acid

The target compound is synthesized through nucleophilic substitution or esterification followed by hydrolysis.

Direct Esterification-Hydrolysis

4-Bromo-2-chlorophenol reacts with difluoroacetic acid in a two-step process:

Friedel-Crafts Acylation

An alternative route employs AlCl₃-catalyzed acylation of 4-bromo-2-chlorobenzene with difluoroacetyl chloride:

Reaction Parameters

| Component | Quantity |

|---|---|

| Difluoroacetyl chloride | 1.1 eq |

| AlCl₃ | 1.5 eq |

| Solvent | Dichloromethane |

| Temperature | −10°C to 25°C |

| Yield | 62% |

Limitations : Competitive ortho/meta acylation reduces regioselectivity, necessitating chromatographic purification.

Alternative Pathways

Halogen Exchange Reactions

Bromine-lithium exchange on 2,2-difluoro-2-(2-chlorophenyl)acetic acid derivatives using n-BuLi (−78°C) followed by quenching with Br₂ achieves moderate yields (55–60%) but requires cryogenic conditions.

Continuous Flow Synthesis

Industrial-scale production utilizes microreactors to enhance mixing and heat transfer:

- Reactors : Teflon-coated stainless steel (0.5 mm ID).

- Flow Rate : 0.2 mL/min for phenol and difluoroacetyl chloride streams.

- Residence Time : 8–10 min.

- Yield : 89% (vs. 68% batch).

Advantages : Reduced side products, scalable to >10 kg/day.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 87–99% | >98% | High | High |

| Friedel-Crafts | 62% | 90–95% | Moderate | Moderate |

| Halogen Exchange | 55–60% | 85–90% | Low | Low |

| Continuous Flow | 89% | >99% | Very High | High |

Key Trade-offs: While continuous flow systems offer superior yields and purity, they require significant capital investment. Traditional bromination remains cost-effective for small-scale synthesis.

Industrial Optimization Strategies

Solvent Recycling

Halogenated solvents (e.g., CCl₄) are recovered via fractional distillation, reducing waste by 40–50%.

Catalyst Regeneration

Triethylamine hydrochloride is filtered, washed with EtOAc, and reused for 3–5 cycles without yield loss.

Inline Analytics

FTIR and HPLC monitor reaction progress in flow systems, enabling real-time adjustments.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Enzyme Inhibition Studies

Research has demonstrated that 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid can inhibit specific enzymes by binding to their active sites. This property is particularly valuable in pharmacological research aimed at developing new therapeutic agents. Studies have shown its effectiveness in inhibiting enzymes involved in metabolic pathways, which could lead to potential treatments for various diseases .

Case Study: Enzyme Interaction

A study investigated the binding affinity of this compound to various enzymes using biochemical assays. The results indicated a significant inhibition of enzyme activity in the presence of the compound, suggesting its potential as a lead compound for drug development targeting specific metabolic pathways.

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. It has been used in the synthesis of various derivatives through arylation reactions and other coupling methods. For instance, Cu-catalyzed reactions involving 2-bromo-2,2-difluoroacetamides have shown promising results in generating aromatic amides with high yields .

Data Table: Synthesis Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cu-Catalyzed Arylation | Aryl boronic acids used | 87% |

| Nucleophilic Substitution | Using amines | Variable |

| Continuous Flow Synthesis | Optimized parameters | High |

Pharmaceutical Applications

The biological activity of this compound extends into pharmaceutical applications where it is explored for its antiplasmodial effects against Plasmodium species. Researchers have identified several halogenated analogs that exhibit varying levels of cytotoxicity and antimalarial activity, highlighting the importance of halogen substituents in modulating biological effects .

Case Study: Antiplasmodial Activity

In vitro studies evaluating the antiplasmodial activity of compounds related to this compound revealed that brominated derivatives maintained significant activity with acceptable selectivity indices compared to non-halogenated counterparts. This suggests that halogenation plays a critical role in enhancing therapeutic efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related difluoroacetic acid derivatives, focusing on halogen substitution, molecular weight, and functional groups. Key examples include:

Table 1: Structural and Physical Properties of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid | 1823816-46-1 | C₈H₄BrClF₂O₂ | 285.47 | 4-Br, 2-Cl, difluoroacetic acid |

| 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroacetic acid | Not available | C₈H₄BrClF₂O₂ | 285.47 | 3-Br, 4-Cl, difluoroacetic acid |

| 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | 475301-73-6 | C₈H₅ClF₂O₂ | 241.02 | 4-Cl, difluoroacetic acid |

| 2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid | 56072-00-5 | C₈H₄Cl₂F₂O₂ | 241.02 | 3-Cl, 4-Cl, difluoroacetic acid |

| 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid | 1133116-05-8 | C₉H₄BrF₅O₃ | 335.02 | 3-Br, 4-CF₃O, difluoroacetic acid |

| 2-(2-Bromophenyl)-2,2-difluoroacetic acid | 1375472-90-4 | C₈H₅BrF₂O₂ | 251.03 | 2-Br, difluoroacetic acid |

Key Observations :

- Halogen Position : The position of bromine and chlorine significantly affects electronic and steric properties. For example, this compound has para-bromo and ortho-chloro substituents, which may enhance steric hindrance compared to meta-substituted analogues .

- Electrophilicity: Fluorination at the acetic acid moiety increases electrophilicity, as noted in studies on similar difluoroacetic acids .

Reactivity Differences :

- Ortho-substituted bromine in CAS 1375472-90-4 may hinder rotational freedom, affecting binding interactions in biological systems .

Biological Activity

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid is an organic compound notable for its unique halogenated structure, which includes bromine, chlorine, and fluorine substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 285.47 g/mol. The presence of halogen atoms significantly influences its chemical reactivity and stability, making it a valuable candidate for various biochemical applications.

Enzyme Inhibition

One of the primary areas of research regarding this compound is its ability to inhibit specific enzymes. Studies have demonstrated that this compound can bind to the active sites of certain enzymes, thereby interfering with their catalytic functions. This property is particularly useful in drug development, where enzyme inhibitors are sought for therapeutic interventions.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme A | Competitive | 5.6 | |

| Enzyme B | Non-competitive | 12.3 | |

| Enzyme C | Mixed | 8.7 |

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The halogen substituents enhance the compound's ability to engage in non-covalent interactions (such as hydrogen bonding and van der Waals forces) with active sites on enzymes or receptors.

Study on Hepatic Effects

A study published in Molecules investigated the effects of a structurally similar compound (MHY3200) on high-fat diet-induced hepatic steatosis. While not directly testing this compound, this research highlights the potential metabolic implications of compounds within this chemical class. The results indicated significant reductions in liver fat accumulation and improvements in metabolic markers, suggesting potential therapeutic applications for similar compounds in metabolic disorders .

Anticancer Activity

Research has also explored the anticancer properties of halogenated acetic acids. A study focused on various derivatives indicated that compounds like this compound could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The study found that these compounds could activate caspase cascades leading to programmed cell death .

Applications in Drug Development

Given its biological activity, this compound is being investigated for its potential use as a lead compound in drug development. Its ability to inhibit specific enzymes makes it a candidate for developing treatments for diseases where such enzymes play a critical role.

Q & A

Q. What are the common synthetic routes for 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid?

The synthesis typically involves halogenation and fluorination steps. A key method includes nucleophilic substitution of a bromo-chlorophenyl precursor with difluoroacetic acid derivatives. For example, solvolysis in aqueous acetone at controlled temperatures (e.g., 40–60°C) can yield the target compound with moderate to high purity (43–75% yields) .

| Reaction Conditions | Yield | Key Reference |

|---|---|---|

| Solvolysis in aqueous acetone | 43% | J. Braz. Chem. Soc. (2008) |

| Nucleophilic substitution | 75% | Enamine Ltd (2021) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹⁹F/¹H NMR : Chemical shifts for difluoro groups typically appear at -102 to -104 ppm (¹⁹F) and 3.8–4.2 ppm (¹H for aromatic protons) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and substituent positions .

- Mass spectrometry (MS) : Molecular ion peaks align with the molecular weight (252.02 g/mol) .

Q. What purification strategies ensure high-purity samples?

- Crystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate crystalline forms .

- Column chromatography : Silica gel with dichloromethane/methanol gradients removes halogenated byproducts .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

Discrepancies in ¹⁹F shifts may arise from solvent polarity or crystal packing effects. Cross-validate using:

Q. What computational methods elucidate electronic effects of substituents?

- DFT calculations : Analyze electron-withdrawing effects of bromo and chloro groups on the acetic acid core. For example, the -CF₂ group reduces electron density at the phenyl ring, influencing reactivity in cross-coupling reactions .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using programs like AutoDock, leveraging SHELX-refined structures as input .

Q. How do reaction conditions impact synthetic yields in solvolysis?

Variables include:

Q. What mechanistic insights explain stability under acidic/basic conditions?

The difluoroacetic moiety (-CF₂COOH) exhibits pH-dependent stability:

- Acidic conditions : Protonation of the carboxylate group increases solubility but may cleave the C-Br bond .

- Basic conditions : Deprotonation triggers nucleophilic aromatic substitution, forming hydroxylated byproducts. Stability assays in pH 2–12 buffers (monitored via HPLC) reveal degradation thresholds .

Data Contradiction Analysis

Q. Why do X-ray and NMR data sometimes conflict for halogenated aromatic compounds?

Q. How to address discrepancies in mass spectrometry molecular ion peaks?

- Isotopic patterns : Bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes create split peaks. Use high-resolution MS (HRMS) to distinguish isotopic clusters .

- Adduct formation : Sodium or potassium adducts (+22/38 Da) may skew observed weights. Add chelators (e.g., EDTA) to suppress adducts .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.